molecular formula C27H26N2O5 B2821817 N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3,5-dimethoxybenzamide CAS No. 1358252-19-3

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3,5-dimethoxybenzamide

Cat. No.: B2821817
CAS No.: 1358252-19-3
M. Wt: 458.514
InChI Key: BYRQHZHAQRLBNZ-UHFFFAOYSA-N
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Description

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3,5-dimethoxybenzamide is a quinoline-derived compound featuring a 4-ethoxy group, a 2-(4-methoxyphenyl) substituent on the quinoline core, and a 3,5-dimethoxybenzamide moiety at position 4. The ethoxy and methoxy groups may enhance solubility and metabolic stability compared to more lipophilic analogs, while the benzamide group could facilitate hydrogen bonding in target binding .

Properties

IUPAC Name

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5/c1-5-34-26-16-25(17-6-9-20(31-2)10-7-17)29-24-11-8-19(14-23(24)26)28-27(30)18-12-21(32-3)15-22(13-18)33-4/h6-16H,5H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRQHZHAQRLBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3,5-dimethoxybenzamide involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied due to its mild and functional group tolerant reaction conditions . This reaction typically involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The preparation of the compound may also involve the functionalization of preformed pyrrolidine rings .

Chemical Reactions Analysis

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include nucleophiles and electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3,5-dimethoxybenzamide is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is used in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound contributes to its biological activity by allowing efficient exploration of the pharmacophore space due to its sp3-hybridization . The stereochemistry and spatial orientation of substituents can lead to different biological profiles due to different binding modes to enantioselective proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s quinoline scaffold is shared with several patented derivatives (). Key structural variations among analogs include:

  • Quinoline substituents: Position and type of substituents (e.g., ethoxy, cyano, halogenated groups).
  • Amide/linker groups : Benzamide vs. acetamide or enamide moieties.
  • Auxiliary rings : Tetrahydrofuran (THF)-oxy or piperidinyl groups.

Table 1: Structural Comparison of Selected Quinoline Derivatives

Compound Name Quinoline Substituents Amide/Linker Group Key Features
Target Compound 4-ethoxy, 2-(4-methoxyphenyl) 3,5-dimethoxybenzamide High methoxy content; ethoxy at C4
Patent 4 Example: First compound 3-cyano, 7-(THF-3-yl-oxy) Piperidin-4-ylidene acetamide Cyano group; THF-oxy at C7
Patent 5 Example: (E)-4-bromo derivative 4-bromo, 3-chloro-phenylamino (E)-but-2-enamide Halogenated phenyl; α,β-unsaturated amide
Isoxaben (Pesticide, ) Isoxazolyl substituent 2,6-dimethoxybenzamide Benzamide with methoxy groups

Hypothesized Pharmacological Implications

  • Target Compound vs. The 3,5-dimethoxybenzamide could offer stronger π-π stacking or hydrogen bonding than piperidinyl acetamide .
  • Target Compound vs. Halogenated Analogs (Patent 5) : Methoxy groups may confer higher hydrophilicity versus bromo/chloro substituents, which typically enhance lipophilicity and membrane permeability but risk metabolic instability .
  • Benzamide Moieties : Both the target compound and isoxaben share dimethoxybenzamide groups, suggesting possible overlap in mechanisms such as enzyme inhibition (e.g., cellulose biosynthesis in plants for isoxaben) .

Physicochemical and ADME Properties

  • Solubility: Methoxy and ethoxy groups likely improve aqueous solubility compared to halogenated or cyano-containing analogs.
  • Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism than allylic or propargyl substituents seen in Patent 5 derivatives .
  • Binding Affinity: The planar quinoline core with electron-donating methoxy groups may favor interactions with aromatic residues in binding pockets, analogous to isoxaben’s activity .

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